molecular formula C23H23NO6 B11932114 [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate

[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate

Cat. No.: B11932114
M. Wt: 409.4 g/mol
InChI Key: PUHCFWFODBLSAP-LQKDOSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylcorynoline is a bio-active isolate derived from the herb Corydalis bungeana. It is a benzophenanthridine alkaloid known for its various pharmacological properties, including anti-inflammatory and immunosuppressive effects. The compound has a chemical formula of C23H23NO6 and a molar mass of 409.438 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcorynoline can be isolated from the ethanolic extract of Corydalis bungeana using column gel chromatography. The alkaloids are identified based on spectral analysis (UV, 1H-NMR, 13C-NMR) and physicochemical properties .

Industrial Production Methods: The industrial production of acetylcorynoline involves the extraction of the compound from Corydalis bungeana using a combination of solvent extraction and chromatographic techniques. The purity of the isolated compound is typically confirmed using high-performance liquid chromatography (HPLC) methods .

Chemical Reactions Analysis

Types of Reactions: Acetylcorynoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Acetylcorynoline can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .

Scientific Research Applications

Acetylcorynoline has a wide range of scientific research applications:

Mechanism of Action

Acetylcorynoline exerts its effects by inhibiting the activation of IκB kinase and mitogen-activated protein kinase pathways. These pathways are crucial for the maturation and function of dendritic cells. By blocking these pathways, acetylcorynoline reduces the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70, thereby exerting its immunosuppressive effects .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate

InChI

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1

InChI Key

PUHCFWFODBLSAP-LQKDOSGMSA-N

Isomeric SMILES

CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.